molecular formula C17H17N3O2 B13996634 1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one) CAS No. 69391-95-3

1,1'-{[(1E)-3-Methyltriaz-1-ene-1,3-diyl]di(4,1-phenylene)}di(ethan-1-one)

Cat. No.: B13996634
CAS No.: 69391-95-3
M. Wt: 295.34 g/mol
InChI Key: ZDGXLHILGUBZKN-UHFFFAOYSA-N
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Description

1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an azo group (-N=N-) and an acetyl group (-COCH3), making it a significant subject of study in organic chemistry.

Preparation Methods

The synthesis of 1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activity and is studied for its potential use as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the production of dyes and pigments due to its azo group, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form reactive intermediates is a key factor in its activity .

Comparison with Similar Compounds

1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone can be compared with other azo compounds such as:

The uniqueness of 1-[4-[(4-acetylphenyl)diazenyl-methyl-amino]phenyl]ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

69391-95-3

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

1-[4-[(4-acetyl-N-methylanilino)diazenyl]phenyl]ethanone

InChI

InChI=1S/C17H17N3O2/c1-12(21)14-4-8-16(9-5-14)18-19-20(3)17-10-6-15(7-11-17)13(2)22/h4-11H,1-3H3

InChI Key

ZDGXLHILGUBZKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NN(C)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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